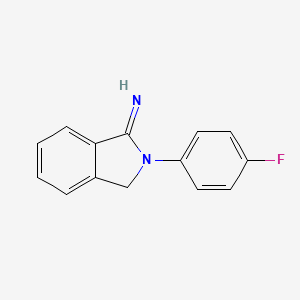

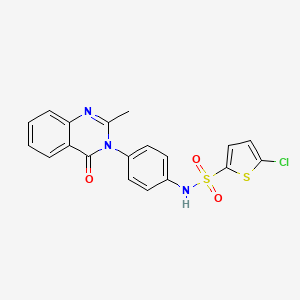

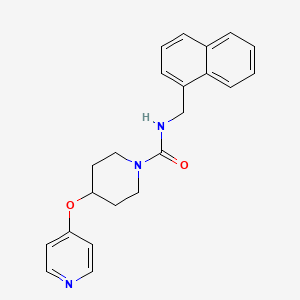

![molecular formula C17H12N4O2S2 B2503760 N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 923393-32-2](/img/structure/B2503760.png)

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide" is a derivative of benzothiazole and oxadiazole, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests potential pharmacological properties, as both benzothiazole and oxadiazole moieties are present in various bioactive molecules.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions under different conditions. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine involved structural characterization techniques such as NMR, IR, MS, and elemental analysis . These methods are likely applicable to the synthesis of the compound , with adaptations for the specific substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole and oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. Theoretical calculations, such as those carried out at the B3LYP/6-311+G* level by density functional theory, can provide insights into the stability of the molecule, as seen in the study of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine . These techniques would be essential in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of benzothiazole and oxadiazole derivatives can be diverse. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan led to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of the corresponding carboxylic acid . The compound may also undergo similar reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of non-covalent interactions such as π-π stacking and hydrogen bonding can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The compound "this compound" would likely exhibit unique physical properties due to its specific substituents, which could be explored through experimental studies.

科学的研究の応用

Anticancer Potential

The structure of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide shares similarity with N-substituted benzamides which have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs, indicating the potential of this molecular framework in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial Activity

Similar molecular structures, specifically N-substituted benzamides containing 1,3,4-oxadiazoles, have been synthesized and shown significant antibacterial and antifungal activities against various pathogens. These findings suggest the potential use of this compound and its derivatives in antimicrobial applications (Desai et al., 2016).

Antidiabetic Activity

Structurally related compounds, such as N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, have been synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These findings hint at the potential of utilizing similar structures in the development of antidiabetic medications (Lalpara et al., 2021).

Biological Activity Studies

Compounds with a related molecular structure have been synthesized and subjected to preliminary antimicrobial screening, showing higher activity compared to reference drugs for some of the compounds. This underlines the relevance of such molecular frameworks in the development of new drugs with potential biological activities (Latthe & Badami, 2007).

作用機序

Target of Action

The compound, also known as N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including enzymes like cyclooxygenase (COX) and proteins involved in bacterial quorum sensing .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, some benzothiazole derivatives have been found to inhibit COX, an enzyme involved in inflammation . By inhibiting COX, these compounds can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting COX, it can impact the arachidonic acid pathway, leading to reduced production of prostaglandins, which are key mediators of inflammation . Additionally, benzothiazole derivatives can interfere with bacterial quorum sensing, a communication system that bacteria use to coordinate group behaviors .

Result of Action

The compound’s action can lead to molecular and cellular effects. For instance, by inhibiting COX, it can reduce inflammation at the molecular level . At the cellular level, this can result in decreased leukocyte infiltration and reduced tissue swelling .

将来の方向性

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents . In recent years, the syntheses of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention .

特性

IUPAC Name |

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S2/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(23-17)10-24-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIMVGNTLURFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

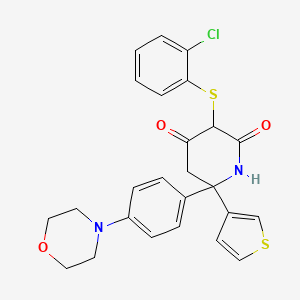

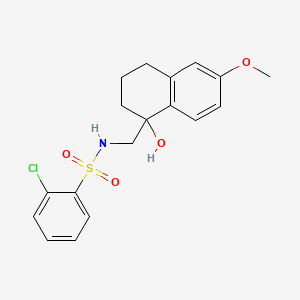

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)

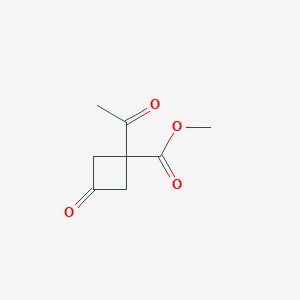

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)

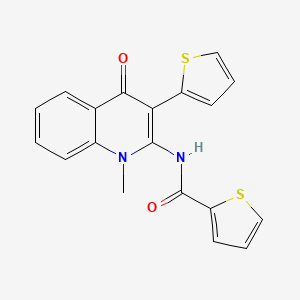

![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)